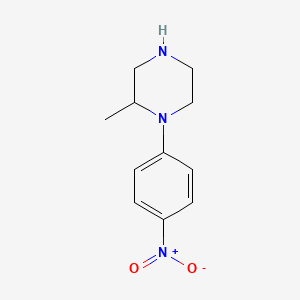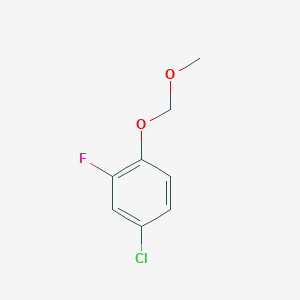![molecular formula C13H17F3N2 B6332246 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240570-83-5](/img/structure/B6332246.png)
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine” is a derivative of Trifluoromethylphenylpiperazine (TFMPP), a recreational drug of the phenylpiperazine chemical class . It is usually sold as an alternative to the illicit drug MDMA (“Ecstasy”) .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine” is similar to that of TFMPP, with the addition of a methyl group. The IUPAC name for TFMPP is 1-[3-(trifluoromethyl)phenyl]piperazine . The molecular formula for TFMPP is C11H13F3N2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
This compound, with the CAS number 55513-16-1 , is used in chemical synthesis as an intermediate. Its molecular structure allows for various reactions, particularly in the synthesis of complex organic molecules. It’s often utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to introduce the trifluoromethyl group into other compounds .
Pharmacological Research
The trifluoromethyl group in this compound is known to enhance the pharmacological properties of drugs. It can increase the lipophilicity and metabolic stability of pharmaceuticals, making it a valuable moiety in drug design and development .
Material Science
In material science, this compound’s derivatives can be used to modify surface properties, such as hydrophobicity, which is crucial in creating specialized coatings and materials with unique characteristics .
Antifungal and Antibacterial Applications
The presence of the trifluoromethyl group has been shown to improve the antifungal and antibacterial activities of compounds. This makes it a potential candidate for developing new antimicrobial agents that can be used in various medical and agricultural applications .
Pesticide Development
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine: is used in the development of pesticides. Its structural components are integral in the synthesis of compounds like Trifloxystrobin, which is an effective pest control agent used in agriculture .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference material or a standard in chromatographic analysis. It helps in the identification and quantification of similar compounds in complex mixtures .
Neuroscience Research
Due to its piperazine core, this compound may interact with neural receptors and can be used in neuroscience research to study neural pathways and the effects of various psychoactive substances .
Environmental Science
Lastly, in environmental science, the compound’s derivatives could be used to study the environmental impact of fluorinated compounds, which are known for their persistence and potential bioaccumulation .
Wirkmechanismus
Target of Action
It is structurally similar to trifluoromethylphenylpiperazine (tfmpp), which has affinity for the 5-ht 1a, 5-ht 1b, 5-ht 1d, 5-ht 2a, and 5-ht 2c receptors . These receptors are part of the serotonin system, which plays a key role in mood regulation and could potentially be the target of this compound.
Mode of Action
Tfmpp, a structurally similar compound, functions as a full agonist at all sites except the 5-ht 2a receptor, where it acts as a weak partial agonist or antagonist . It also binds to the SERT (serotonin transporter) and evokes the release of serotonin .
Eigenschaften
IUPAC Name |
2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-10-8-17-5-6-18(10)9-11-3-2-4-12(7-11)13(14,15)16/h2-4,7,10,17H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMPXCYJKCNVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

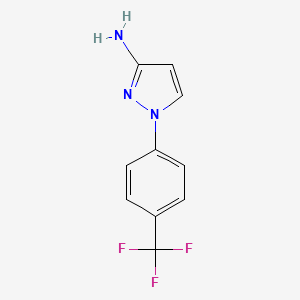
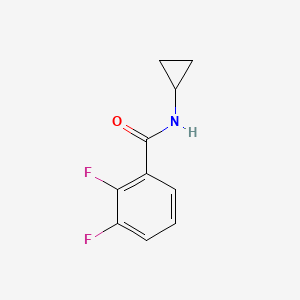
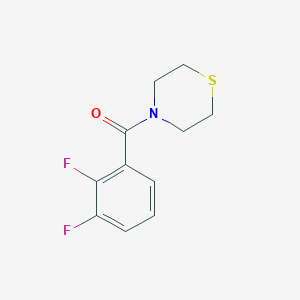

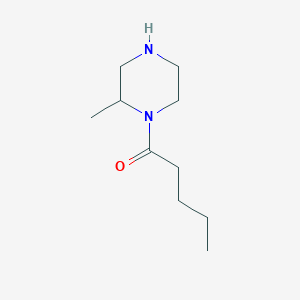

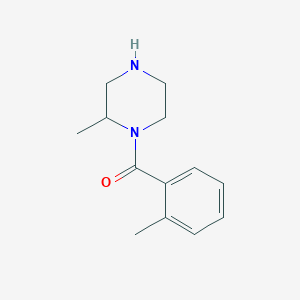
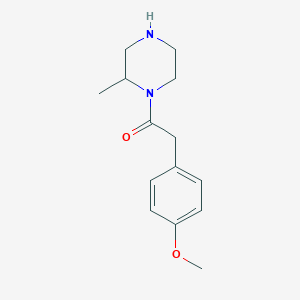
![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)

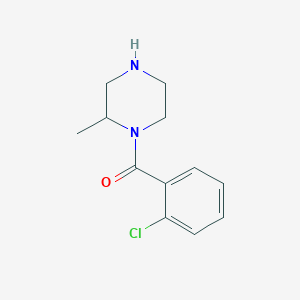
![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)
